molecular formula C15H18N4O4 B2626734 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105232-19-6

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2626734
CAS No.: 1105232-19-6
M. Wt: 318.333
InChI Key: XJEKYDCYXUUPHP-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both a dimethoxyphenyl group and a pyridazinone moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2,4-dimethoxyaniline, through the reaction of 2,4-dimethoxybenzaldehyde with ammonia or an amine.

    Urea Formation: The intermediate is then reacted with an isocyanate or a carbamoyl chloride to form the urea derivative.

    Pyridazinone Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea or pyridazinone moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and possible interaction with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate moiety instead of urea.

Uniqueness

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-22-11-5-6-12(13(10-11)23-2)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEKYDCYXUUPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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